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Compound of Interest

Compound Name: C.I. Pigment Red 52, disodium salt

Cat. No.: B1497102 Get Quote

Introduction
These application notes provide a detailed protocol for the laboratory-scale synthesis of C.I.

Pigment Red 52:1, a calcium-laked monoazo pigment. The synthesis is a two-stage process

commencing with the formation of the disodium salt of a monoazo compound (Pigment Red 52)

through diazotization and azo coupling, followed by the conversion of this intermediate to the

final calcium salt pigment (Pigment Red 52:1). This document is intended for researchers,

scientists, and professionals in drug development and related fields with a foundational

knowledge of synthetic organic chemistry.

Pigment Red 52:1 is characterized by its brilliant red hue and is utilized in various applications,

including printing inks and coatings.[1] The protocol herein describes the synthesis of the initial

disodium salt followed by its conversion to the calcium salt.

Materials and Reagents
Starting Materials and Reagents
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Compound Name CAS Number Molecular Formula
Molecular Weight (
g/mol )

2-Amino-5-chloro-4-

methylbenzenesulfoni

c acid

88-53-9 C₇H₈ClNO₃S 221.66

3-Hydroxy-2-

naphthoic acid

(BONA)

92-70-6 C₁₁H₈O₃ 188.18

Sodium Hydroxide

(NaOH)
1310-73-2 NaOH 40.00

Sodium Nitrite

(NaNO₂)
7632-00-0 NaNO₂ 69.00

Hydrochloric Acid

(HCl), concentrated
7647-01-0 HCl 36.46

Amidosulfonic acid 5329-14-6 H₃NO₃S 97.09

Calcium Chloride

(CaCl₂)
10043-52-4 CaCl₂ 110.98

Deionized Water 7732-18-5 H₂O 18.02

Equipment
Glass beakers (various sizes)

Magnetic stirrer and stir bars

Ice bath

Heating mantle or hot plate

pH meter or pH indicator strips

Buchner funnel and vacuum flask
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Filter paper

Drying oven

Analytical balance

Experimental Protocols
The synthesis of Pigment Red 52:1 is presented in two main stages: the synthesis of the

intermediate Disodium Salt (Pigment Red 52) and its subsequent conversion to Pigment Red

52:1.

Stage 1: Synthesis of Disodium Salt (Pigment Red 52)
This stage involves the diazotization of 2-Amino-5-chloro-4-methylbenzenesulfonic acid and its

subsequent coupling with 3-Hydroxy-2-naphthoic acid.

Protocol:

Preparation of the Diazo Component:

In a 1 L beaker, dissolve 22.15 g (0.1 mol) of 2-Amino-5-chloro-p-toluenesulfonic acid and

6.4 g of sodium hydroxide in 500 mL of deionized water.

Cool the solution to 0-5 °C in an ice bath with constant stirring.

Slowly add 40 mL of concentrated hydrochloric acid.

In a separate beaker, prepare a solution of 7.2 g of sodium nitrite in 100 mL of deionized

water.

Add the sodium nitrite solution to the cooled acidic suspension of the amine.

Stir the resulting suspension for 30 minutes, maintaining the temperature at 0-5 °C to

ensure the formation of the diazonium salt.

After 30 minutes, add a small amount of amidosulfonic acid to quench any excess nitrous

acid.
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Preparation of the Coupling Component:

In a separate 1 L beaker, dissolve 18.8 g (0.1 mol) of 3-Hydroxy-2-naphthoic acid and 20.1

g of sodium hydroxide in 550 mL of deionized water.

Azo Coupling Reaction:

Slowly add the diazonium salt suspension dropwise to the solution of the coupling

component with vigorous stirring.

Maintain the temperature at 0-5 °C and keep the pH in the alkaline range of 9-11 by

adding a 2 M NaOH solution as needed.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat it to 80 °C for 30 minutes.

Neutralize the red suspension with a 2 M HCl solution.

Isolate the precipitated red solid (Disodium Salt - Pigment Red 52) by vacuum filtration

using a Buchner funnel.

Wash the solid with deionized water to remove any inorganic salt impurities.

Dry the product in an oven at 50 °C. The expected yield is approximately 98%.

Stage 2: Conversion of Disodium Salt to Pigment Red
52:1
This "laking" process converts the water-soluble disodium salt into the insoluble calcium salt.

Protocol:

Preparation of the Disodium Salt Slurry:

Prepare an aqueous slurry of the Disodium Salt (Pigment Red 52) synthesized in Stage 1.

The concentration can be adjusted as needed, for example, by dispersing the dried

product in deionized water.
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Laking Reaction:

Heat the slurry to 75-80 °C.

Prepare a solution of calcium chloride in deionized water.

Add the calcium chloride solution to the heated slurry with continuous stirring. The addition

of calcium chloride will cause the precipitation of the insoluble calcium salt.

Continue to stir the reaction mixture at 75-80 °C for a period to ensure complete

conversion.

Isolation and Purification of Pigment Red 52:1:

After the laking reaction is complete, filter the hot suspension using a Buchner funnel.

Wash the collected pigment cake thoroughly with hot deionized water to remove any

unreacted salts and impurities.

Continue washing until the filtrate is clear and free of chloride ions (can be tested with a

silver nitrate solution).

Drying:

Dry the purified pigment in a drying oven at 90 °C until a constant weight is achieved.

The final product is a fine, brilliant red powder of Pigment Red 52:1.

Data Summary
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Parameter
Disodium Salt (Pigment
Red 52)

Pigment Red 52:1

C.I. Name Pigment Red 52 Pigment Red 52:1

CAS Number
Not clearly defined for the

disodium salt
17852-99-2

Molecular Formula C₁₈H₁₁ClN₂Na₂O₆S C₁₈H₁₁CaClN₂O₆S

Molecular Weight ( g/mol ) 484.88 458.89[2]

Physical Appearance Red powder Brilliant red powder[2]

Solubility Soluble in water[2]
Insoluble in water and

ethanol[2]

Experimental Workflow and Signaling Pathway
Diagrams

Stage 1: Synthesis of Disodium Salt (Pigment Red 52)

Stage 2: Conversion to Pigment Red 52:1

2-Amino-5-chloro-4-
methylbenzenesulfonic acid

Diazotization
(NaNO₂, HCl, 0-5°C)

3-Hydroxy-2-naphthoic acid

Azo Coupling
(NaOH, 0-5°C, pH 9-11)

Heating (80°C) and
Neutralization (HCl) Filtration and Washing Drying (50°C) Disodium Salt (Pigment Red 52) Disodium Salt Slurry

Use as starting material

Laking Reaction
(75-80°C)

Calcium Chloride (CaCl₂) Solution

Hot Filtration and
Washing Drying (90°C) Pigment Red 52:1

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of Pigment Red 52:1.

Safety Precautions
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Always wear appropriate personal protective equipment (PPE), including safety goggles, a

lab coat, and gloves, when handling chemicals.

All procedures should be performed in a well-ventilated fume hood.

Concentrated acids and bases are corrosive and should be handled with extreme care.

Diazonium salts can be explosive in their dry state; therefore, they should be kept in solution

and used immediately after preparation.

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion
This document provides a comprehensive protocol for the synthesis of Pigment Red 52:1 from

its precursor, the disodium salt of the corresponding monoazo compound. The procedures

outlined are intended to be reproducible for laboratory-scale synthesis. Adherence to the

specified reaction conditions and safety precautions is crucial for obtaining a high-quality

product and ensuring a safe working environment. Further characterization of the final pigment,

such as particle size analysis and colorimetric measurements, is recommended to confirm its

properties for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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